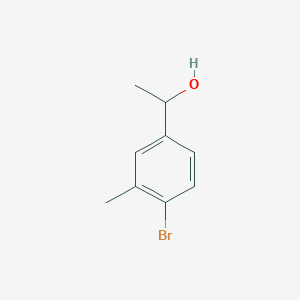
Potassium hexachloroiridate(III) hydrate, Ir 33.4%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium hexachloroiridate(III) hydrate, or Ir 33.4%, is an inorganic compound composed of potassium, chlorine, oxygen and iridium. It is a white crystalline solid that is insoluble in water and has a molar mass of 519.94 g/mol. Ir 33.4% is used in a variety of scientific research applications, including inorganic chemistry, materials science, and biochemistry. It is also used in the synthesis of other compounds and in the preparation of catalysts and other materials.
Aplicaciones Científicas De Investigación
Ir 33.4% has a variety of applications in scientific research. It is used as an oxidizing agent in inorganic chemistry, as a catalyst in the synthesis of other compounds, and as a precursor to other iridium compounds. It is also used in materials science for the preparation of catalysts, ceramics, and other materials. In biochemistry, it is used for the study of enzymes and other proteins, as well as for the study of cell metabolism and other biochemical processes.
Mecanismo De Acción
The mechanism of action of Ir 33.4% is not completely understood. However, it is believed to act as an oxidizing agent, which means that it can transfer electrons from one molecule to another. This can cause a reaction to occur, which can lead to the formation of new compounds or the breakdown of existing compounds.
Biochemical and Physiological Effects
Ir 33.4% has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant activity, which means that it can help protect cells from oxidative damage. It has also been found to have anti-inflammatory activity, which means that it can help reduce inflammation in the body. Additionally, it has been found to have antifungal activity, which means that it can help prevent the growth of fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ir 33.4% has several advantages for lab experiments. It is relatively inexpensive, easy to synthesize, and can be used in a variety of scientific research applications. However, it also has some limitations. It is insoluble in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic in high concentrations, so it should be handled with care.
Direcciones Futuras
There are several potential future directions for the use of Ir 33.4%. It could be used in the development of new catalysts and materials, as well as in the study of enzymes and other proteins. Additionally, it could be used in the development of new drugs and treatments, as well as in the study of cell metabolism and other biochemical processes. Finally, it could be used in the development of new methods for the synthesis of other compounds.
Métodos De Síntesis
The synthesis of Ir 33.4% is relatively simple and involves the reaction of potassium chloride (KCl) with iridium chloride (IrCl3). The reaction is carried out in an aqueous solution at room temperature and produces a white precipitate of Ir 33.4%. The reaction is as follows:
2 KCl + IrCl3 → K2[IrCl6]
Propiedades
IUPAC Name |
tripotassium;hexachloroiridium(3-);hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ir.3K.H2O/h6*1H;;;;;1H2/q;;;;;;+3;3*+1;/p-6 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHIOSUDAGZHLR-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H2IrK3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium hexachloroiridate(III) hydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]titanium](/img/structure/B6354658.png)
![4-Bromo-2-{(e)-[(4-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6354665.png)
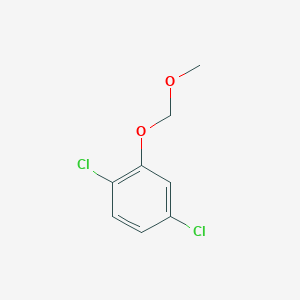

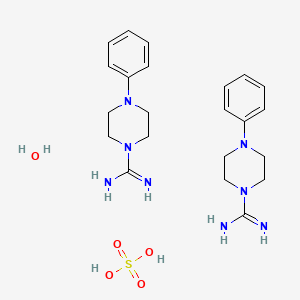

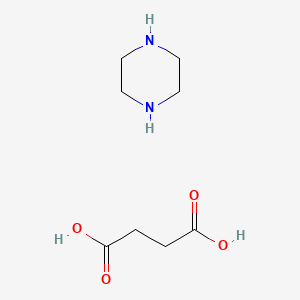

![[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B6354714.png)

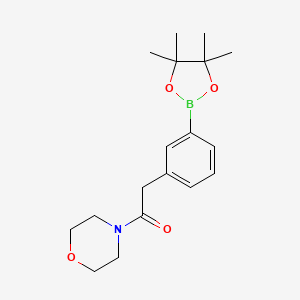

![4-Methyl-5-(4-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B6354741.png)
